molecular formula C22H44N6O10 B13393980 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No.: B13393980
M. Wt: 552.6 g/mol
InChI Key: MKKYBZZTJQGVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic compound with multiple amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.

Scientific Research Applications

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: A simpler compound with similar amino and hydroxyl groups.

    4-amino-5-(aminomethyl)-2-methylpyrimidine: Another compound with multiple amino groups and potential biological activity.

    Benzamide, 4-amino-: A compound with an amino group attached to a benzamide structure.

Uniqueness

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Biological Activity

The compound 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic molecule with significant potential in biological applications. Its intricate structure, characterized by multiple amino and hydroxyl groups, suggests a variety of interactions with biological targets, making it a subject of interest in pharmacology and medicinal chemistry.

The molecular formula of this compound is C₃₁H₄₄N₈O₁₃, with a molecular weight of approximately 715.79 g/mol. The presence of oxan and cyclohexyl moieties enhances its solubility and reactivity, which are crucial for its biological activity. The compound's reactivity can be understood through its functional groups, which participate in various biochemical interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens due to its structural similarities with known antibiotics like aminoglycosides. These compounds typically inhibit bacterial protein synthesis, suggesting a similar mechanism may be at play here.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be significant in therapeutic contexts. For instance, it may act as an inhibitor of glycosidases or kinases, which are critical in various metabolic pathways.
  • Cell Signaling Modulation : Given its multiple amino groups, this compound could interact with cell surface receptors or intracellular signaling pathways, potentially altering cellular responses.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of structurally related compounds. For instance:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including amination and glycosylation processes that are essential for constructing the complex structure.
  • In vitro Studies : Various studies have assessed the compound's efficacy against specific bacterial strains and cancer cell lines. Results indicate a dose-dependent response in inhibiting cell proliferation, particularly in certain types of cancer cells.
  • Animal Models : Preliminary animal studies have shown promise in reducing tumor size and improving survival rates in models of cancer when administered at therapeutic doses.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the potential applications of 4-amino-N-[5-amino...]. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
ParomomycinAminoglycoside structureEffective against protozoal infections
AmikacinModified aminoglycosideEnhanced resistance to bacterial enzymes
NeomycinContains multiple sugar unitsBroad-spectrum antibiotic activity

Properties

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKYBZZTJQGVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860626
Record name 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.